molecular formula C10H7BrN2 B8388649 3-Bromo-1-methyl-1H-indole-4-carbonitrile

3-Bromo-1-methyl-1H-indole-4-carbonitrile

Cat. No. B8388649
M. Wt: 235.08 g/mol
InChI Key: HRNADBCHYVEJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-methyl-1H-indole-4-carbonitrile is a useful research compound. Its molecular formula is C10H7BrN2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1-methyl-1H-indole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-methyl-1H-indole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-1-methyl-1H-indole-4-carbonitrile

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

3-bromo-1-methylindole-4-carbonitrile

InChI

InChI=1S/C10H7BrN2/c1-13-6-8(11)10-7(5-12)3-2-4-9(10)13/h2-4,6H,1H3

InChI Key

HRNADBCHYVEJRK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C=CC=C21)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-1H-indole-4-carbonitrile (I-146a: 500 mg, 2.272 mmol) was added dropwise to a stirred mixture of NaH (0.218 g, 9.0833 mmol) in dry DMF (15 mL) at 0° C. over a period of 10 minutes. This was followed by the addition of methyl iodide and the resulting mixture was stirred at 0° C. for 2 hours. The reaction was monitored by TLC (10% ethylacetate in hexane). The reaction mixture was quenched with ice water; the precipitate formed was collected and dried to afford 0.400 g of the crude product.
Quantity
500 mg
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reactant
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0.218 g
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15 mL
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